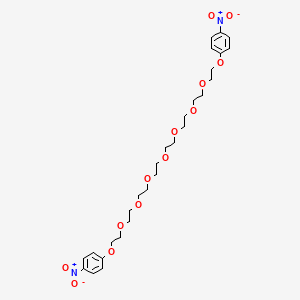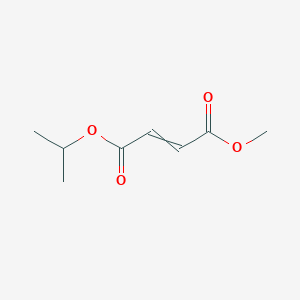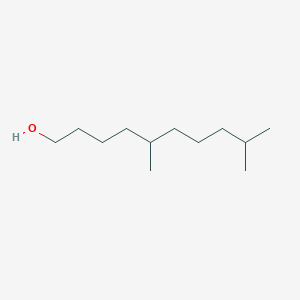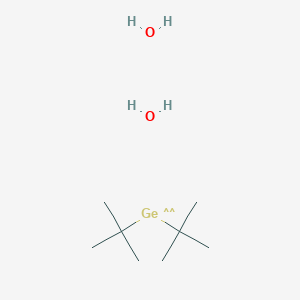
Butyl 3-hydroxyphenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-hydroxyphenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group attached to a 3-hydroxyphenyl moiety through a carbonate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-hydroxyphenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-hydroxyphenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-hydroxyphenyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonate ester can be reduced to yield the corresponding alcohol.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of butyl 3-hydroxyphenyl alcohol.
Substitution: Formation of various substituted phenyl carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 3-hydroxyphenyl carbonate has a wide range of applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of butyl 3-hydroxyphenyl carbonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the hydroxyl group can attack electrophilic centers, leading to the formation of new carbon-carbon or carbon-oxygen bonds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Carbonate: Similar structure but lacks the butyl group.
Methyl 3-hydroxyphenyl Carbonate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 3-hydroxyphenyl Carbonate: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl 3-hydroxyphenyl carbonate is unique due to the presence of the butyl group, which imparts specific properties such as increased hydrophobicity and altered reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of hydrophobic polymers or in drug delivery systems where controlled release is important .
Propriétés
Numéro CAS |
81577-21-1 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
butyl (3-hydroxyphenyl) carbonate |
InChI |
InChI=1S/C11H14O4/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8,12H,2-3,7H2,1H3 |
Clé InChI |
SNOVJXBNJMCCJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OC1=CC=CC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)


![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)



![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)

![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)
